Ganoderic Acid D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

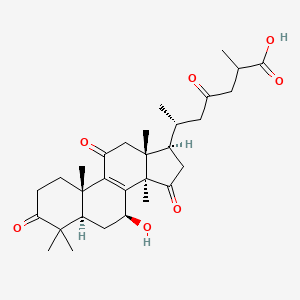

Ganoderic acid D is a triterpenoid compound found in the fruiting bodies of Ganoderma mushrooms, particularly Ganoderma lucidum. These mushrooms have been used in traditional East Asian medicine for thousands of years due to their purported health benefits. This compound is one of the many bioactive compounds isolated from these mushrooms and has been studied for its various pharmacological properties, including anti-tumor, hepatoprotective, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid D is typically isolated from the fruiting bodies of Ganoderma lucidum through a series of extraction and purification processes. The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate. This mevalonate pathway is crucial for the biosynthesis of ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been employed to enhance the yield of ganoderic acids. Additionally, heterologous production in engineered yeast strains has been explored as a promising alternative for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of ganoderic acid derivatives with improved anti-tumor properties .

Scientific Research Applications

Chemistry: In chemistry, ganoderic acid D serves as a valuable compound for studying the biosynthesis and diversification of triterpenoids. It also provides insights into the mevalonate pathway and its regulation .

Biology: In biological research, this compound is used to investigate its effects on cellular processes, including apoptosis and cell proliferation. It has been shown to enhance the activity of natural killer cells and modulate the expression of cytokines .

Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases. It exhibits anti-tumor, hepatoprotective, and anti-inflammatory effects, making it a promising candidate for drug development .

Industry: In the pharmaceutical and nutraceutical industries, this compound is utilized in the formulation of dietary supplements and herbal medicines. Its bioactive properties contribute to its popularity as a health-promoting ingredient .

Mechanism of Action

Ganoderic acid D exerts its effects through various molecular targets and pathways. It modulates the activity of key enzymes and signaling molecules involved in cellular processes. For example, it enhances the expression of interleukin-2 and interferon-gamma, which play crucial roles in immune response. Additionally, this compound inhibits the activity of 5-alpha reductase, an enzyme involved in the metabolism of androgens .

Comparison with Similar Compounds

Ganoderic acid D is one of many ganoderic acids isolated from Ganoderma mushrooms. Similar compounds include ganoderic acid A, ganoderic acid B, ganoderic acid C, and ganoderic acid F. While these compounds share a common triterpenoid structure, they differ in their side chains and functional groups, which contribute to their unique biological activities. For instance, ganoderic acid A and ganoderic acid B are known for their hepatoprotective effects, while ganoderic acid F exhibits potent anti-tumor activity .

Biological Activity

Ganoderic Acid D (GA-D) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum (Reishi), known for its wide array of pharmacological properties. This article provides a comprehensive overview of the biological activities associated with GA-D, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

GA-D is a triterpenoid compound characterized by its unique chemical structure, which significantly contributes to its biological activities. The presence of a carbonyl group at C-3 is crucial for its cytotoxic effects, as it influences the compound's interaction with various cellular targets, particularly tubulin .

GA-D exhibits multiple mechanisms that underlie its biological activities:

- Antioxidant Activity : GA-D enhances the antioxidant capacity in cells, reducing oxidative stress and preventing cellular senescence. Studies have shown that it increases superoxide dismutase and glutathione peroxidase activities while decreasing malondialdehyde levels in aging models .

- Cytotoxic Effects on Cancer Cells : GA-D has been demonstrated to inhibit cancer cell proliferation through the mTOR signaling pathway. It induces cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells, by targeting tubulin and affecting microtubule dynamics .

- Neuroprotective Effects : Research indicates that GA-D may protect neurons from ischemic damage. Its neuroprotective properties are linked to the modulation of glucocorticoid levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activities Overview

The following table summarizes the key biological activities of GA-D:

Case Studies

- Anti-Aging Effects : A study conducted on human amniotic mesenchymal stem cells (hAMSCs) demonstrated that GA-D could significantly delay cellular senescence induced by d-galactose. The compound was shown to activate the CaM/CaMKII/Nrf2 signaling pathway, which is pivotal in regulating oxidative stress responses .

- Cytotoxicity in Cancer Models : In vitro studies on prostate cancer (PC-3) cells revealed that GA-D binds to tubulin, inhibiting its polymerization similar to vinblastine. This interaction leads to significant antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .

- Neuroprotection in Ischemia : Research involving animal models of ischemic stroke indicated that GA-D administration resulted in reduced neuronal damage and improved functional recovery post-injury. This effect was attributed to its ability to inhibit 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), thereby modulating glucocorticoid activity .

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1 |

InChI Key |

YTVGSCZIHGRVAV-IYAQLQCNSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Synonyms |

ganoderic acid D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.